

(S)-Methyl 3-aminobutanoate Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-aminobutanoate hydrochloride

Cat. No.: B176559

[Get Quote](#)

CAS Number: 139243-55-3

This in-depth technical guide provides comprehensive information on **(S)-Methyl 3-aminobutanoate hydrochloride**, a valuable chiral building block for the synthesis of various pharmaceutical compounds and complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

(S)-Methyl 3-aminobutanoate hydrochloride is the hydrochloride salt of the methyl ester of (S)-3-aminobutanoic acid. Its chirality at the C3 position makes it a crucial intermediate in asymmetric synthesis. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
CAS Number	139243-55-3	[1] [2] [3]
Molecular Formula	C ₅ H ₁₂ ClNO ₂	[1] [3]
Molecular Weight	153.61 g/mol	[2]
Appearance	White to off-white or yellow solid/powder	[4] [5]
Purity	Typically ≥95% or ≥97%	[1] [6]
Solubility	Soluble in water	[7]
Storage	Store at room temperature or refrigerated (2-8 °C), protected from moisture.	[4]

Spectroscopic Data:

While a complete set of spectral data is not consistently reported across public sources, the following provides an indication of expected spectroscopic characteristics.

Spectrum Type	Data
¹ H NMR	Data is available but varies with the solvent used.
¹³ C NMR	Predicted spectra are available for the parent compound, methyl 3-methylbutanoate.
IR	Characteristic absorptions for C=O (ester), C-O, and N-H bonds are expected.

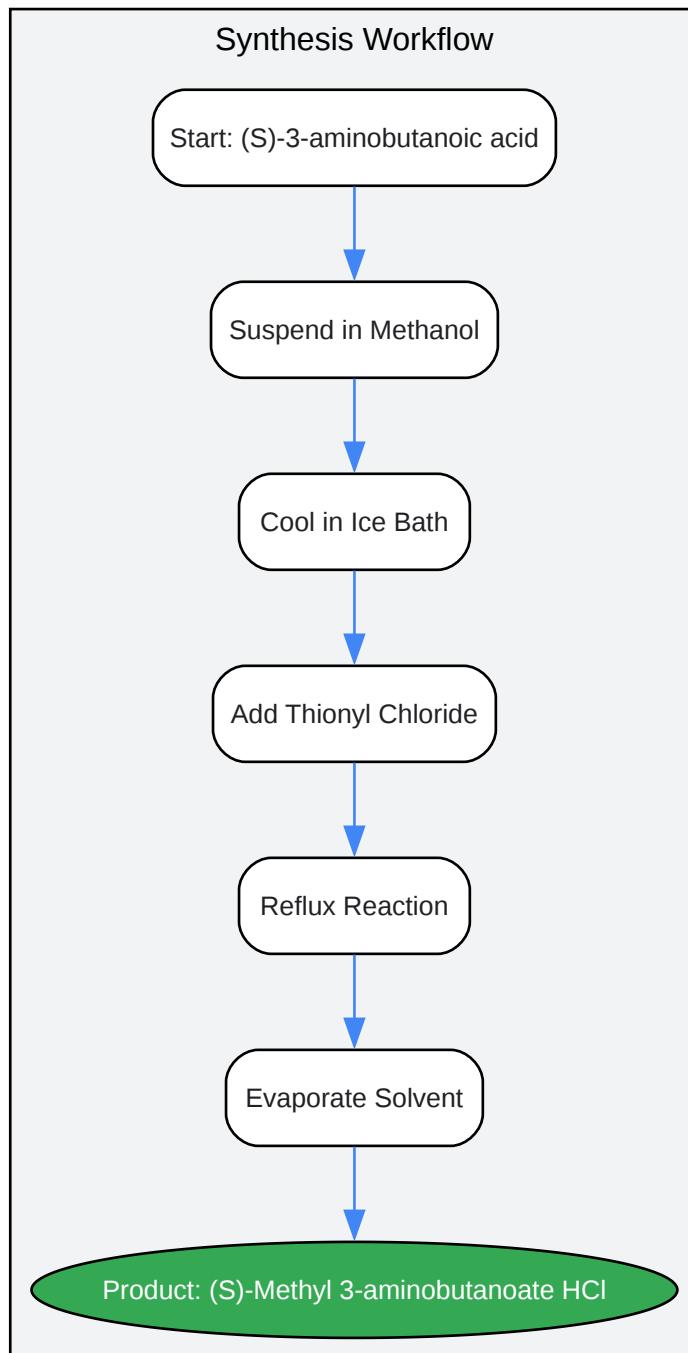
Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of (S)-**Methyl 3-aminobutanoate hydrochloride** is the esterification of (S)-3-aminobutanoic acid using thionyl chloride in methanol.

Synthesis of (S)-Methyl 3-aminobutanoate hydrochloride

This protocol is based on established laboratory procedures.

Materials:


- (S)-3-aminobutanoic acid
- Methanol (MeOH)
- Thionyl chloride (SOCl_2)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Ice bath
- Rotary evaporator

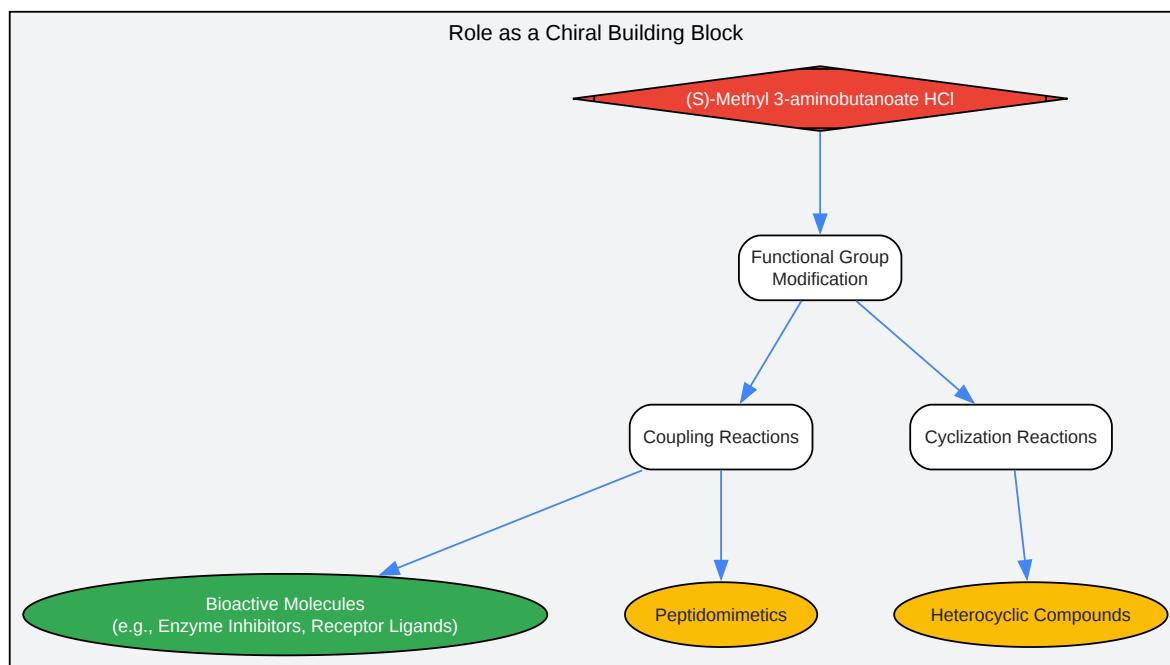
Procedure:

- Suspend (S)-3-aminobutanoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride dropwise to the cooled and stirring suspension.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by TLC).
- After the reaction is complete, cool the mixture to room temperature.

- Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude product.

The following diagram illustrates the experimental workflow for this synthesis:

[Click to download full resolution via product page](#)


Synthesis workflow for (S)-Methyl 3-aminobutanoate hydrochloride.

Applications in Drug Development and Medicinal Chemistry

(S)-Methyl 3-aminobutanoate hydrochloride serves as a critical chiral building block in the synthesis of a wide range of biologically active molecules. Its stereochemistry is often essential for the desired pharmacological activity of the final compound.

Beta-amino acids and their esters are integral components of numerous pharmaceuticals. They are used to introduce conformational constraints in peptides, act as precursors for beta-lactams, and are found in various natural products with medicinal properties.

The diagram below illustrates the role of (S)-Methyl 3-aminobutanoate hydrochloride as a versatile intermediate in the synthesis of more complex, bioactive molecules.

[Click to download full resolution via product page](#)

Role of (S)-Methyl 3-aminobutanoate hydrochloride in synthesis.

Safety and Handling

(S)-Methyl 3-aminobutanoate hydrochloride is a chemical that should be handled in a laboratory setting by trained professionals. The following is a summary of general safety precautions. For detailed information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Category	Precautionary Measures
Inhalation	Avoid breathing dust. Use in a well-ventilated area.
Skin Contact	Avoid contact with skin. Wear appropriate protective gloves.
Eye Contact	Avoid contact with eyes. Wear safety glasses with side-shields.
Ingestion	Do not ingest. Wash hands thoroughly after handling.

In case of exposure, seek immediate medical attention and follow the first-aid measures outlined in the SDS.

Conclusion

(S)-Methyl 3-aminobutanoate hydrochloride is a fundamental chiral building block with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its utility is derived from the stereospecificity it imparts to target compounds. The synthetic protocol provided in this guide offers a reliable method for its preparation in a laboratory setting. As with all chemical reagents, proper safety precautions must be strictly adhered to during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl (S)-3-aminobutanoate Hydrochloride 95% | CAS: 139243-55-3 | AChemBlock [achemblock.com]
- 2. (s)-methyl 3-aminobutanoate | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. METHYL 3-AMINOBUTANOATE HCL | 137132-12-8 [sigmaaldrich.com]
- 5. (S)-Methyl 3-aminobutanoate hydrochloride, CasNo.139243-55-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. (S)-Methyl 2-aminobutanoate hydrochloride (56545-22-3) for sale [vulcanchem.com]
- To cite this document: BenchChem. [(S)-Methyl 3-aminobutanoate Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176559#s-methyl-3-aminobutanoate-hydrochloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com